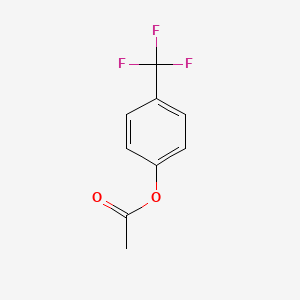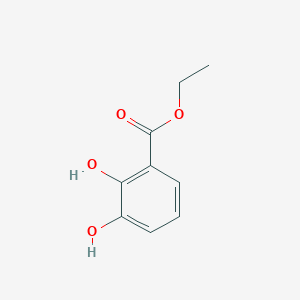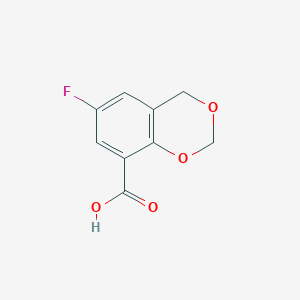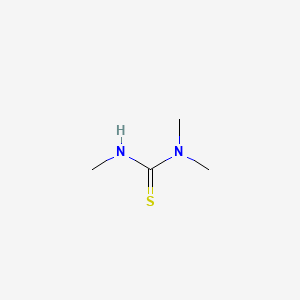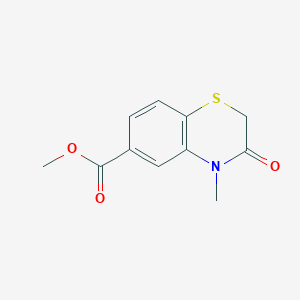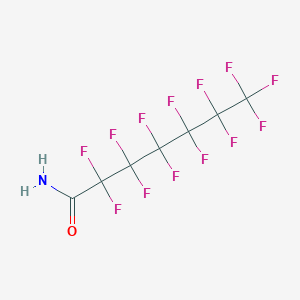
Tridecafluoroheptanamide
概述
描述
Tridecafluoroheptanamide is a fluorinated organic compound with the molecular formula C7H2F13NO. It belongs to the class of perfluoroalkyl amides, which are characterized by the presence of a perfluorinated carbon chain attached to an amide group. This compound is known for its unique chemical properties, including high thermal stability, chemical inertness, and hydrophobicity. These properties make it valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
Tridecafluoroheptanamide can be synthesized through several methods. One common approach involves the reaction of perfluoroheptanoic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of perfluoroheptanamide often involves the use of specialized equipment to handle the highly reactive and corrosive nature of perfluorinated compounds. The process may include steps such as distillation, purification, and quality control to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Tridecafluoroheptanamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atoms in the perfluorinated chain can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophilic reagents such as alkoxides or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Perfluoroheptanoic acid.
Reduction: Perfluoroheptylamine.
Substitution: Various substituted perfluoroheptanamides depending on the nucleophile used.
科学研究应用
Tridecafluoroheptanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Medicine: Explored for its potential in medical imaging and as a contrast agent in diagnostic procedures.
Industry: Utilized in the production of high-performance materials, such as coatings and lubricants, due to its hydrophobic and oleophobic properties.
作用机制
The mechanism of action of perfluoroheptanamide is primarily related to its interaction with biological membranes and proteins. The perfluorinated chain imparts hydrophobicity, allowing the compound to interact with lipid bilayers and alter membrane properties. Additionally, the amide group can form hydrogen bonds with proteins, potentially affecting their structure and function. These interactions can influence various molecular pathways and cellular processes.
相似化合物的比较
Similar Compounds
Perfluoroheptanoic acid: Similar in structure but contains a carboxylic acid group instead of an amide group.
Perfluoroheptylamine: Contains an amine group instead of an amide group.
Perfluorooctanamide: Similar structure with an additional carbon in the perfluorinated chain.
Uniqueness
Tridecafluoroheptanamide is unique due to its specific combination of a perfluorinated chain and an amide group. This combination imparts distinct chemical and physical properties, such as enhanced thermal stability and resistance to chemical degradation, making it suitable for specialized applications in various fields.
属性
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F13NO/c8-2(9,1(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h(H2,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJYTRJJHRJAED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13C(O)NH2, C7H2F13NO | |
| Record name | Heptanamide, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377827 | |
| Record name | Perfluoroheptanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2358-22-7 | |
| Record name | Perfluoroheptanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N1-[5-(Trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine](/img/structure/B1303473.png)
![1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane](/img/structure/B1303474.png)
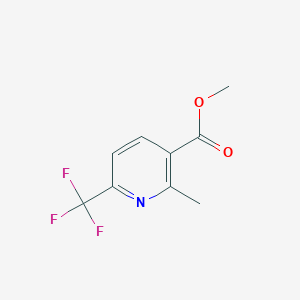
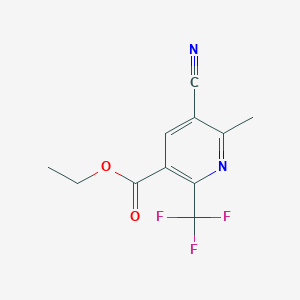
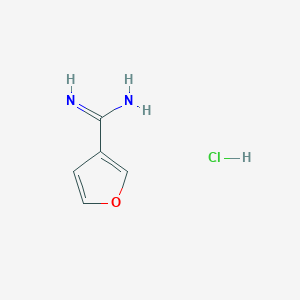
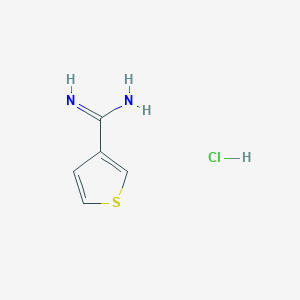
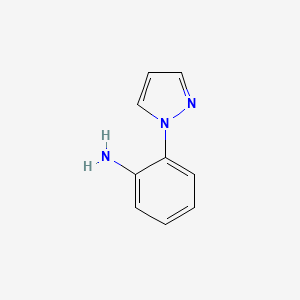
![2-[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolan-5-yl]acetic acid](/img/structure/B1303488.png)
